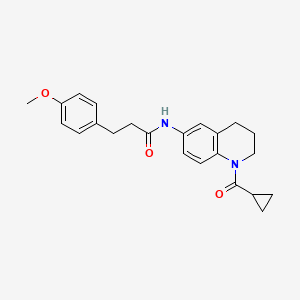

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Description

The compound N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide features a tetrahydroquinoline core modified with a cyclopropanecarbonyl group at the 1-position and a 3-(4-methoxyphenyl)propanamide substituent at the 6-position.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-28-20-10-4-16(5-11-20)6-13-22(26)24-19-9-12-21-18(15-19)3-2-14-25(21)23(27)17-7-8-17/h4-5,9-12,15,17H,2-3,6-8,13-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJLYXRYHUFPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” typically involves multi-step organic reactions. A common approach might include:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Amide Bond Formation: The final step involves coupling the tetrahydroquinoline derivative with a methoxyphenylpropanoic acid derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

In medicine, such compounds might be explored for their therapeutic potential. They could be investigated for their efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, cell cycle regulation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline-Based Derivatives

(a) N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine

- Key Features: A butyl-substituted tetrahydroquinoline core linked to a morpholine-propanamine chain.

- Comparison : Unlike the target compound, this analog replaces the cyclopropanecarbonyl group with a butyl chain and substitutes the 4-methoxyphenylpropanamide with a morpholine-propanamine moiety. Morpholine groups enhance solubility due to their polar nature, whereas cyclopropane rings may improve metabolic stability via steric hindrance .

(b) 3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide

- Key Features: Shares the tetrahydroquinoline core and 4-methoxyphenylpropanamide group but introduces a piperidine-ethyl spacer.

- This may influence receptor binding kinetics or blood-brain barrier penetration .

Propanamide Derivatives with Aromatic Substituents

(a) N-(3,4-Dichlorophenyl) Propanamide (Propanil)

- Key Features : A simple propanamide with a dichlorophenyl group.

- Comparison : Propanil’s electron-withdrawing chlorine substituents contrast with the target compound’s electron-donating methoxy group. This difference likely alters reactivity and biological targets; propanil is a herbicide, while methoxy-substituted analogs may exhibit CNS or anticancer activity due to enhanced membrane permeability .

(b) N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Key Features : Combines 4-fluorophenyl and 4-methoxyphenyl groups with a tetrazole ring.

- Comparison: The tetrazole ring introduces additional hydrogen-bond acceptors (6 H-bond acceptors vs. Fluorine’s electronegativity may enhance metabolic stability compared to non-halogenated analogs .

Cyclopropane-Containing Compounds

N,N-Diethyl-2-(3-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Key Features: A phenylcyclopropane carboxamide with a methoxyphenoxy substituent.

- Comparison: The cyclopropane ring here is fused to a phenyl group, whereas the target compound incorporates it into a tetrahydroquinoline scaffold. The synthesis yield (51%) and diastereomer ratio (19:1) suggest challenges in stereochemical control for cyclopropane-containing systems, a consideration for scalable production of the target compound .

Data Table: Structural and Functional Comparison

Critical Notes

Structural Determinants of Activity : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to halogenated analogs, influencing pharmacokinetics .

Synthetic Challenges : Cyclopropane ring formation (as in ) often requires precise conditions to control stereochemistry, which may complicate large-scale synthesis of the target compound .

Toxicity Considerations : Propanamide derivatives with aromatic groups (e.g., dichlorophenyl in propanil) show varied toxicity profiles, underscoring the need for targeted safety studies for the methoxyphenyl variant .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with a unique structure that suggests potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H21N3O4

- Molecular Weight : 403.43 g/mol

- IUPAC Name : this compound

- SMILES : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Anticancer Properties : Compounds containing tetrahydroquinoline moieties have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been linked to the inhibition of tumor growth in various cancer models.

- Neuroprotective Effects : Some studies suggest that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist for various receptors involved in neurotransmission and cellular signaling pathways. For example, studies on related compounds indicate selective interactions with dopamine receptors (D4R), which could influence neuropsychiatric disorders .

- Enzyme Inhibition : The structural components of the compound suggest potential inhibition of enzymes involved in metabolic pathways relevant to cancer and neurodegeneration. This could lead to decreased cell proliferation and increased apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity :

- Neuropharmacological Effects :

-

Pharmacokinetics :

- Investigations into the pharmacokinetic properties of related compounds revealed favorable absorption and distribution characteristics, indicating potential for effective therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide, and how are reaction conditions optimized?

Synthesis typically involves:

- Cyclopropanecarbonyl chloride coupling to the tetrahydroquinoline scaffold under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .

- Amidation of the 3-(4-methoxyphenyl)propanoyl group via activated esters (e.g., HATU/DMAP) . Optimization focuses on temperature control (0–25°C for sensitive steps) and stoichiometric ratios to minimize side reactions (e.g., over-acylation) .

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : To monitor reaction progress and purity (>95% threshold for biological assays) .

- NMR : ¹H/¹³C NMR confirms regioselectivity of cyclopropane and amide bond formation (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~450) .

Q. How does the compound’s solubility affect experimental design?

- The compound is lipophilic (logP ~3.5 predicted via fragment-based methods), requiring DMSO for stock solutions. For in vitro assays, dilute in aqueous buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or oxidation reactions?

- Nucleophilic Substitution : The cyclopropane carbonyl group is electrophilic, reacting with amines (e.g., in buffer systems) to form undesired adducts. Stabilize via low-temperature storage (−20°C) .

- Oxidation : The tetrahydroquinoline ring is susceptible to oxidation (e.g., by KMnO₄), forming quinoline derivatives. Control via inert atmospheres (N₂/Ar) during synthesis .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .

- Protein Binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may reduce free compound availability in vivo .

Q. What computational methods predict its pharmacokinetic and target-binding properties?

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase domains) using force fields like AMBER.

- logP Calculation : Apply fragment-based methods with correction factors for cyclopropane (e.g., +2 CM for steric effects) .

Q. What strategies address low yield in multi-step synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for amidation) and improves yield by 15–20% .

- Protecting Groups : Use Boc for amine intermediates to prevent side reactions during cyclopropane coupling .

Q. How do structural analogs compare in target selectivity?

- Replace the 4-methoxyphenyl group with nitro or cyano substituents to modulate electron density and binding affinity. For example:

| Analog | Substituent | IC₅₀ (Target A) | IC₅₀ (Target B) |

|---|---|---|---|

| Parent | 4-OCH₃ | 120 nM | >1 µM |

| Nitro | 4-NO₂ | 85 nM | 450 nM |

| Data from competitive binding assays . |

Methodological Notes

- Data Contradictions : Cross-validate LC-MS and NMR results to confirm structural integrity when unexpected bioactivity arises .

- In Vitro Assays : Use FRET-based or SPR techniques for real-time monitoring of target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.